Home > Products > Screening Compounds P22384 > 2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide -

2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide

Catalog Number: EVT-4294795
CAS Number:
Molecular Formula: C21H19BrFN5O2S
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The molecule might bind to the active site of an enzyme, inhibiting its catalytic activity. []
  • Receptor binding: The molecule might interact with specific receptors, acting as agonists or antagonists, and modulating downstream signaling pathways. []
Applications
  • Antimicrobial activity: Many triazole derivatives exhibit potent activity against bacteria and fungi. [, ] This molecule could be screened against various microbial strains to evaluate its potential as a novel antimicrobial agent.
  • Anticancer activity: Some triazole derivatives have shown promising anticancer activity by inhibiting tumor cell growth or inducing apoptosis. [, ] This molecule could be evaluated for its cytotoxic effects against different cancer cell lines.
  • Antioxidant activity: Certain triazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. [] This molecule could be tested for its radical scavenging activity and potential as an antioxidant agent.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound demonstrated significant cytotoxicity against the glioblastoma U-87 cell line in a study evaluating novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound displayed potent antioxidant activity, approximately 1.4 times higher than ascorbic acid, in a study investigating 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. [, ]

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

Compound Description: Similar to the previous compound, this derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited potent antioxidant activity, surpassing ascorbic acid by approximately 1.4 times. [, ]

1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

Compound Description: This triazolothiadiazine derivative displayed notable anticancer activity, particularly against the renal cancer OU-31 cell line, with a growth percent of 47.42%. []

1-(4-Bromophenyl)-2-((6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

Compound Description: Like the preceding compound, this triazolothiadiazine derivative showed significant anticancer activity, exhibiting a growth percent of 46.76% against the renal cancer OU-31 cell line. []

2-((6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)-1-(4-fluorophenyl)ethanone

Compound Description: This triazolothiadiazine derivative exhibited notable anticancer activity against both the renal cancer OU-31 cell line (48.14% growth percent) and the leukemia MOLT-4 cell line (49.82% growth percent). []

4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

Compound Description: Synthesized as part of a study on novel triazole derivatives, this compound demonstrated antimicrobial activity against various Candida species. []

4-Amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole

Compound Description: This triazole derivative, synthesized alongside the previous compound, displayed antimicrobial activity against various Candida species. []

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1, 2, 4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide (AM31)

Compound Description: This compound was identified as a potential reverse transcriptase inhibitor through computational docking studies, displaying a strong binding affinity to the enzyme. []

2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-methoxyphenyl)acetamide (AM33)

Compound Description: Similar to AM31, this triazole derivative was identified as a potential reverse transcriptase inhibitor through computational docking, demonstrating a notable binding affinity to the enzyme. []

2-{[4-amino- 5-(2-hydroxyphenyl)- 4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide (AM34)

Compound Description: Identified as a potential reverse transcriptase inhibitor through computational docking, this compound displayed a strong binding affinity to the enzyme, similar to AM31 and AM33. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Identified through pharmacophore-based virtual screening targeting FGFR-1 inhibitors, this compound exhibited favorable LibDock and binding affinity scores, suggesting potential as an FGFR-1 inhibitor. []

Properties

Product Name

2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide

IUPAC Name

2-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide

Molecular Formula

C21H19BrFN5O2S

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C21H19BrFN5O2S/c1-2-11-28-18(12-19(29)25-17-6-4-3-5-16(17)23)26-27-21(28)31-13-20(30)24-15-9-7-14(22)8-10-15/h2-10H,1,11-13H2,(H,24,30)(H,25,29)

InChI Key

YBVBLZPRDFOHPT-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.